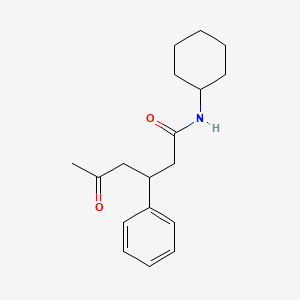

N-cyclohexyl-5-oxo-3-phenylhexanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-cyclohexyl-5-oxo-3-phenylhexanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO2/c1-14(20)12-16(15-8-4-2-5-9-15)13-18(21)19-17-10-6-3-7-11-17/h2,4-5,8-9,16-17H,3,6-7,10-13H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODUQZSWDJNIIIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(CC(=O)NC1CCCCC1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>43.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47196145 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthetic Methodologies for N Cyclohexyl 5 Oxo 3 Phenylhexanamide

Enantioselective and Diastereoselective Synthesis of N-Cyclohexyl-5-oxo-3-phenylhexanamide

Kinetic Resolution and Dynamic Kinetic Resolution Strategies

The stereocenter at the C3 position of this compound presents a significant challenge in its synthesis. Kinetic resolution and dynamic kinetic resolution (DKR) are powerful techniques to obtain enantiomerically enriched products.

Kinetic Resolution: In a kinetic resolution process, one enantiomer of a racemic starting material reacts faster than the other, allowing for the separation of the unreacted, slower-reacting enantiomer. For the synthesis of this compound, this could involve the enzymatic resolution of a suitable precursor. For instance, a racemic ester precursor to the final amide could be subjected to hydrolysis by a lipase, which would selectively hydrolyze one enantiomer, leaving the other enantiomerically enriched.

Dynamic Kinetic Resolution (DKR): DKR is a more efficient process where the slower-reacting enantiomer is continuously racemized in situ, theoretically allowing for a 100% yield of the desired enantiomerically pure product. For α-alkyl-β-ketoamides, which share a structural motif with this compound, DKR via asymmetric transfer hydrogenation has proven effective. nih.gov This process typically employs a ruthenium catalyst with a chiral ligand, such as a derivative of diphenylethylenediamine (DPEN), in the presence of a hydrogen source like formic acid. nih.gov This methodology can generate syn-β-hydroxy amides with high diastereoselectivity and enantioselectivity. nih.gov Ketoreductases (KREDs) have also been successfully employed in the DKR of α-alkyl-β-keto amides, offering a biocatalytic route to chiral α-substituted-β-hydroxy amides. nih.govfrontiersin.org

A potential DKR strategy for this compound could involve the asymmetric hydrogenation of a racemic β-keto ester precursor, followed by amidation. The in-situ racemization of the α-stereocenter coupled with the stereoselective reduction of the ketone would yield a chiral β-hydroxy ester with high enantiomeric excess. This intermediate could then be converted to the final amide.

| Resolution Strategy | Description | Potential Application for this compound |

| Kinetic Resolution | Selective reaction of one enantiomer from a racemic mixture. | Enzymatic hydrolysis of a racemic ester precursor. |

| Dynamic Kinetic Resolution | In-situ racemization of the undesired enantiomer, allowing for theoretical 100% conversion to the desired enantiomer. | Asymmetric transfer hydrogenation of a racemic β-keto ester precursor using a chiral ruthenium catalyst. |

Alternative Synthetic Routes and Convergent Approaches to the this compound Scaffold

Beyond linear synthetic sequences, alternative and convergent approaches can offer advantages in terms of efficiency and yield.

Condensation reactions are fundamental to the construction of the this compound backbone. A plausible convergent approach would involve the synthesis of two key fragments: a β-keto acid or its ester equivalent and cyclohexylamine (B46788). The direct condensation of a β-keto acid with cyclohexylamine would form the amide bond. However, this reaction often requires harsh conditions and can be low-yielding due to the competing formation of stable salts.

A more common strategy is the activation of the carboxylic acid. For instance, converting the β-keto acid to an acyl chloride or using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) would facilitate the amidation reaction with cyclohexylamine under milder conditions. The Hantzsch reaction, a classic method for synthesizing dihydropyridines, demonstrates the condensation of a β-ketoester, an aldehyde, and ammonia, showcasing the reactivity of the β-ketoester moiety in multicomponent reactions. beilstein-journals.org

Functional group interconversions are crucial for elaborating the molecular scaffold and introducing the required functionalities at the appropriate stages of the synthesis. For example, a nitrile group can serve as a precursor to the amide. A synthetic route could involve the Michael addition of a phenyl-substituted nucleophile to an α,β-unsaturated nitrile, followed by hydrolysis of the nitrile to the corresponding carboxylic acid and subsequent amidation with cyclohexylamine. Alternatively, the Arndt-Eistert reaction provides a method for homologating a carboxylic acid, which could be employed to build the carbon chain of the target molecule. vanderbilt.edu

Another strategy could involve the reduction of a suitable precursor containing a different functional group. For example, the reduction of an azide (B81097) can yield an amine, and the reduction of an oxime can also lead to an amine. These transformations could be strategically employed in a synthetic pathway to introduce the cyclohexylamino group or other nitrogen-containing functionalities.

Green Chemistry Principles and Sustainable Synthesis of this compound

The application of green chemistry principles to amide bond formation is a significant area of research, aiming to reduce the environmental impact of chemical synthesis. ucl.ac.uksigmaaldrich.com

Traditional amide synthesis often relies on hazardous and volatile organic solvents like dimethylformamide (DMF) and dichloromethane (B109758) (CH2Cl2). ucl.ac.uk Green alternatives focus on minimizing or eliminating the use of such solvents.

Solvent-Free Synthesis: One approach is to conduct the reaction under solvent-free conditions, often with the aid of microwave irradiation. tandfonline.com This can significantly reduce reaction times and energy consumption. For example, the direct reaction of a carboxylic acid and an amine can be achieved by heating the mixture in the absence of a solvent. scispace.com The use of solid-supported catalysts, such as Nafion® NR50, can also facilitate solvent-free amide synthesis. science.gov

Aqueous Methodologies: While challenging due to the potential for hydrolysis, amide formation in water is a highly desirable green alternative. Biocatalytic approaches, using enzymes like lipases or penicillin acylases, can be effective in aqueous media. rsc.orgacs.org These enzymatic methods often proceed under mild conditions and can exhibit high selectivity.

A major drawback of many classical amidation methods is the use of stoichiometric activating agents, which generates significant amounts of waste. ucl.ac.uk Catalytic methods that improve atom economy are a cornerstone of green chemistry.

Boric Acid Catalysis: Boric acid has emerged as a simple, inexpensive, and environmentally benign catalyst for the direct amidation of carboxylic acids with amines or urea (B33335). scispace.combohrium.comresearchgate.net These reactions can often be performed under solvent-free conditions, further enhancing their green credentials. scispace.comresearchgate.net

Metal-Based Catalysis: Various metal catalysts have been developed for amide bond formation. Ruthenium complexes, for instance, can catalyze the dehydrogenative coupling of alcohols and amines to form amides with the liberation of hydrogen gas, representing a highly atom-economical process. sigmaaldrich.com Manganese-pincer complexes have also been shown to catalyze the amidation of esters with a broad substrate scope. mdpi.com These catalytic systems avoid the need for pre-activation of the carboxylic acid, thereby reducing waste.

| Green Chemistry Approach | Description | Potential Application for this compound Synthesis |

| Solvent-Free Synthesis | Reactions are conducted without a solvent, often using microwave irradiation. | Direct reaction of 5-oxo-3-phenylhexanoic acid and cyclohexylamine with heating. |

| Aqueous Synthesis | Reactions are performed in water, often utilizing biocatalysts. | Enzymatic coupling of an ester precursor with cyclohexylamine in an aqueous buffer. |

| Boric Acid Catalysis | Use of boric acid as a mild and green catalyst for amidation. | Boric acid-catalyzed condensation of 5-oxo-3-phenylhexanoic acid and cyclohexylamine. |

| Metal-Based Catalysis | Employment of transition metal catalysts for atom-economical amide formation. | Ruthenium-catalyzed dehydrogenative coupling of a corresponding alcohol precursor with cyclohexylamine. |

Mechanistic Investigations of N Cyclohexyl 5 Oxo 3 Phenylhexanamide Formation and Transformation

Elucidation of Reaction Pathways for Amidation Processes

The formation of the amide bond in N-cyclohexyl-5-oxo-3-phenylhexanamide can be envisioned through several plausible synthetic routes, primarily involving the coupling of a carboxylic acid derivative with cyclohexylamine (B46788) or the reaction of an isocyanate with a suitable ketone precursor.

One of the most common methods for amide synthesis is the reaction between a carboxylic acid and an amine, facilitated by a coupling reagent. escholarship.org For the target molecule, this would involve the reaction of 5-oxo-3-phenylhexanoic acid with cyclohexylamine. The mechanism, typically facilitated by a carbodiimide (B86325) such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), proceeds through the activation of the carboxylic acid. The carboxylate attacks the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by cyclohexylamine, which leads to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate yields the desired this compound and a urea (B33335) byproduct. pulsus.com

Alternatively, the synthesis can be approached by forming the β-keto amide structure through the condensation of the enolate of a simpler amide with an appropriate electrophile. For instance, the lithium enolate of N-cyclohexyl-3-phenylpropanamide could be reacted with an acetylating agent. However, controlling C- versus N-acylation and potential side reactions can be challenging. nih.gov

A more direct, albeit less common for this specific substitution pattern, would be the reaction of a β-keto acid with cyclohexylamine. researchgate.net This reaction often requires thermal conditions and the removal of water to drive the equilibrium towards the amide product. The direct condensation is a reversible process, and its efficiency can be influenced by the reaction conditions. researchgate.net

Another potential pathway involves the reaction of a diketene (B1670635) with a Schiff base derived from benzaldehyde (B42025) and cyclohexylamine. This would be a multi-component reaction where the diketene acts as an acetoacetylating agent. However, the control of regioselectivity and stereoselectivity in such reactions can be complex.

Finally, a plausible route involves the reaction of benzalacetone (4-phenyl-3-buten-2-one) with the enolate of an N-cyclohexylacetamide in a Michael addition, followed by oxidation. While more circuitous, this approach builds the carbon skeleton and introduces the necessary functional groups.

Identification and Role of Reactive Intermediates and Transition States

The reaction pathways for the formation of this compound involve several key reactive intermediates and transition states that dictate the reaction's feasibility and outcome.

In the carbodiimide-mediated coupling of 5-oxo-3-phenylhexanoic acid and cyclohexylamine, the O-acylisourea is the crucial reactive intermediate. Its formation is the rate-determining step in many amidation reactions. The transition state for the subsequent nucleophilic attack by cyclohexylamine on the activated carbonyl carbon of the O-acylisourea is a tetrahedral arrangement. The stability of this transition state is influenced by steric hindrance from both the cyclohexyl group and the phenyl-substituted hexanoyl chain.

For syntheses proceeding via enolates, such as the acylation of the enolate of N-cyclohexyl-3-phenylpropanamide, the lithium enolate is the key reactive intermediate. The geometry of this enolate (Z vs. E) can influence the stereochemical outcome of the acylation. The transition state for the C-C bond formation would involve the approach of the electrophile to the α-carbon of the enolate.

In a hypothetical reaction between a β-keto acid and cyclohexylamine, the initial step likely involves the formation of an ammonium (B1175870) carboxylate salt. core.ac.uk The transition state for the amide bond formation from this salt would be a high-energy, four-membered ring-like structure involving the carboxylate and the ammonium ion, or more likely, proceed through a neutral, hydrogen-bonded carboxylic acid dimer. core.ac.uk

If the synthesis were to proceed via an enamine mechanism, for example, from a precursor ketone and a secondary amine, the enamine itself would be the key nucleophilic intermediate. masterorganicchemistry.comyoutube.com The subsequent reaction with an electrophile would proceed through a transition state where the electrophile approaches the β-carbon of the enamine.

Kinetic and Thermodynamic Profiling of Key Synthetic Steps

While specific kinetic and thermodynamic data for the synthesis of this compound are not available, general principles of amide bond formation and β-keto systems can be applied.

The table below presents hypothetical kinetic parameters for the DCC-mediated coupling of 5-oxo-3-phenylhexanoic acid with cyclohexylamine, based on typical values for similar reactions.

| Step | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) | Reaction Type |

| Formation of O-acylisourea | k_1 (relatively slow) | 60-80 | Second-order |

| Nucleophilic attack by amine | k_2 (relatively fast) | 40-50 | Second-order |

| Collapse of tetrahedral intermediate | k_3 (very fast) | < 20 | First-order |

| This table is illustrative and not based on experimental data for the specific reaction. |

Thermodynamically, the β-keto amide functional group exists in equilibrium with its enol tautomer. The position of this keto-enol equilibrium is influenced by factors such as solvent polarity and intramolecular hydrogen bonding. In this compound, the enol form can be stabilized by the formation of a six-membered ring through hydrogen bonding between the enolic hydroxyl and the amide carbonyl.

Mechanistic Insights into Stereocontrol and Selectivity During this compound Synthesis

The presence of a stereocenter at the C3 position (bearing the phenyl group) means that stereocontrol is a critical aspect of the synthesis of this compound.

If the synthesis starts from a racemic mixture of 5-oxo-3-phenylhexanoic acid, the product will also be racemic. To obtain an enantiomerically enriched product, one could employ several strategies. One approach is the use of a chiral auxiliary. For example, if a chiral amine were used instead of cyclohexylamine, the resulting diastereomeric amides could potentially be separated chromatographically, followed by cleavage of the auxiliary.

Another strategy is asymmetric catalysis. For instance, a kinetic resolution of racemic 5-oxo-3-phenylhexanoic acid could be achieved using a chiral catalyst in the amidation reaction, where one enantiomer reacts faster than the other. Biocatalytic methods, using enzymes like lipases, are also known to perform highly stereoselective aminolysis of esters, which could be a viable route if starting from the corresponding β-keto ester. nih.gov

In syntheses that create the C3 stereocenter, such as a conjugate addition of a phenyl group equivalent to a suitable acceptor, a chiral catalyst could be used to control the facial selectivity of the attack. For example, a copper-catalyzed asymmetric conjugate addition of a phenylboronic acid to a 5-oxo-2-hexenoic acid derivative could establish the desired stereochemistry.

Crystallization-induced diastereomer transformation is another powerful technique for stereocontrol in systems with an acidic proton, such as the α-proton in β-keto amides. nih.govacs.org In this scenario, a dynamic equilibrium is established between the two diastereomers in solution, and one diastereomer preferentially crystallizes, driving the equilibrium towards the formation of the solid product as a single stereoisomer.

Computational Modeling of Reaction Mechanisms

Computational chemistry offers powerful tools to investigate the reaction mechanisms, energetics, and structures involved in the synthesis of this compound at a molecular level.

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure and energetics of molecules and reaction pathways. rsc.orgresearchgate.net For the formation of this compound, DFT could be employed to:

Model Transition States: Locate the transition state structures for key steps, such as the formation of the O-acylisourea intermediate and the subsequent nucleophilic attack by cyclohexylamine.

Calculate Activation Barriers: Determine the activation energies for different proposed reaction pathways, allowing for a comparison of their kinetic feasibility. rsc.org For example, DFT could predict whether the direct amidation or a DCC-mediated coupling has a lower energy barrier.

Investigate Stereoselectivity: By calculating the energies of the transition states leading to the (R) and (S) enantiomers in an asymmetric reaction, the enantiomeric excess could be predicted.

The following table provides a hypothetical comparison of DFT-calculated activation barriers for two different amidation pathways.

| Reaction Pathway | Transition State | Calculated Activation Barrier (ΔG‡, kcal/mol) |

| Direct condensation (uncatalyzed) | TS_direct | 35.2 |

| DCC-mediated coupling (attack on O-acylisourea) | TS_DCC | 21.5 |

| This table is for illustrative purposes to show the type of data generated by DFT studies and is not based on actual calculations for this molecule. |

Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of the reacting system, including the role of the solvent and conformational effects. nih.gov For the synthesis of this compound, MD simulations could be used to:

Simulate Solvation Effects: Study how solvent molecules interact with reactants and intermediates, and how this affects reaction rates and pathways.

Explore Conformational Landscapes: Analyze the different conformations of the flexible hexanamide (B146200) chain and the cyclohexyl ring, and how these conformations influence reactivity. For instance, MD could reveal the preferred orientation of the cyclohexylamine as it approaches the activated carboxylic acid.

Model Reactive Events: Using reactive force fields (ReaxFF), it is possible to simulate the bond-breaking and bond-forming events of the amidation reaction, providing a dynamic picture of the reaction mechanism. nih.gov

For example, an MD simulation could track the interaction of a cyclohexylamine molecule with 5-oxo-3-phenylhexanoic acid in a solvent box, providing information on the pre-reaction complex formation and the orientation required for a successful reaction. Such simulations are particularly useful for understanding complex systems where multiple interactions are at play. nih.gov

Reactivity and Chemical Transformations of N Cyclohexyl 5 Oxo 3 Phenylhexanamide

Reactions at the Amide Linkage

The amide bond in N-cyclohexyl-5-oxo-3-phenylhexanamide, while relatively stable, can undergo several important chemical transformations, including hydrolysis and reduction.

Hydrolysis and Solvolysis Mechanisms and Products

Amide hydrolysis, the cleavage of the amide bond by reaction with water, can be catalyzed by either acid or base, typically requiring vigorous conditions such as prolonged heating. pressbooks.pubmasterorganicchemistry.comyoutube.comresearchgate.net

Under acidic conditions, the reaction is initiated by the protonation of the amide carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. pressbooks.pubnih.gov This is followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. Subsequent proton transfer and elimination of cyclohexylamine (B46788) as its ammonium (B1175870) salt yields 5-oxo-3-phenylhexanoic acid. nih.gov

Acid-Catalyzed Hydrolysis of this compound

| Reactants | Conditions | Products |

|---|

In basic hydrolysis, a hydroxide (B78521) ion acts as the nucleophile, attacking the amide carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.comnih.gov The subsequent elimination of the cyclohexylamide anion, a poor leaving group, is the rate-limiting step and generally requires forceful conditions. masterorganicchemistry.com The initially formed carboxylic acid is deprotonated by the basic conditions to form a carboxylate salt, while the liberated cyclohexylamine is also present.

Base-Catalyzed Hydrolysis of this compound

| Reactants | Conditions | Products |

|---|

The rate of alkaline hydrolysis is influenced by both steric and electronic factors. The bulky cyclohexyl group on the nitrogen atom can sterically hinder the approach of the hydroxide nucleophile. arkat-usa.org Milder, non-aqueous conditions for the hydrolysis of secondary amides have been developed, for instance, using sodium hydroxide in a mixture of methanol (B129727) and a non-polar solvent, which may offer an alternative to traditional vigorous aqueous hydrolysis. arkat-usa.orgresearchgate.net

Reduction and Other Functional Group Modifications

The amide functionality can be reduced to an amine using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation, converting the carbonyl group of the amide into a methylene (B1212753) group (-CH₂-). pressbooks.pubescholarship.orgyoutube.com This reaction is distinct from the reduction of other carbonyl compounds like ketones, which typically yield alcohols. escholarship.org The reaction proceeds via nucleophilic addition of a hydride ion to the amide carbonyl, followed by the formation of a highly reactive iminium ion intermediate, which is then further reduced to the corresponding amine. escholarship.orgyoutube.com The use of less reactive hydrides like sodium borohydride (B1222165) is generally not effective for the reduction of amides. escholarship.org

Reduction of this compound

| Reactant | Reagent | Product |

|---|

It is important to note that the ketone functionality within the same molecule is also susceptible to reduction by strong hydrides like LiAlH₄, which would lead to the corresponding secondary alcohol. Therefore, achieving selective reduction of only the amide group would require careful selection of reagents and reaction conditions.

Transformations Involving the Ketone Moiety

The ketone group in this compound is a key site for nucleophilic attack and for functionalization at the adjacent α-carbon atoms.

Nucleophilic Additions and Subsequent Condensations

Aldehydes and ketones readily undergo nucleophilic addition reactions where a nucleophile attacks the electrophilic carbonyl carbon. arkat-usa.org This attack leads to the formation of a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. arkat-usa.org Aldehydes are generally more reactive than ketones in nucleophilic additions due to both steric and electronic reasons. arkat-usa.org

A wide variety of nucleophiles can react with the ketone in this compound. For example, reaction with organometallic reagents like Grignard reagents (RMgX) or organolithium reagents (RLi) would lead to the formation of tertiary alcohols after an aqueous workup. The addition of hydride reagents, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), would reduce the ketone to a secondary alcohol. youtube.comresearchgate.net

The addition of nitrogen nucleophiles, such as primary amines, can lead to the formation of imines (Schiff bases) through an addition-elimination mechanism. researchgate.netrsc.org Reaction with secondary amines can result in the formation of enamines. researchgate.net

Alpha-Functionalization Strategies of the Ketone

The carbon atoms adjacent to the ketone carbonyl group (α-carbons) are acidic and can be deprotonated by a suitable base to form an enolate. This enolate can then act as a nucleophile in various reactions, most notably in alkylation reactions. masterorganicchemistry.com The α-alkylation of carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. masterorganicchemistry.commasterorganicchemistry.com For a compound like this compound, there are two potential sites for enolate formation, at C-4 and C-6. The regioselectivity of this reaction would depend on the reaction conditions, including the choice of base and temperature. The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures typically favors the formation of the kinetic enolate (at the less substituted C-6 position), while weaker bases and higher temperatures favor the thermodynamic enolate (at the more substituted C-4 position).

The resulting enolate can react with an alkyl halide in an Sₙ2 reaction to introduce an alkyl group at the α-position. masterorganicchemistry.com Asymmetric α-alkylation of β-keto amides can be achieved using phase-transfer catalysis with chiral catalysts, leading to products with high enantiomeric purity. pressbooks.publibretexts.org

Reactivity of the Phenyl Substituent

The phenyl group in this compound can undergo electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the aromatic ring. The existing side chain, containing both a ketone and an amide functionality, will influence the rate and regioselectivity of these substitutions.

It has been shown that amino acids with an aryl-keto function in their side chains can be synthesized via Friedel-Crafts type reactions, indicating that the phenyl ring in such structures is susceptible to electrophilic attack. rsc.org Furthermore, Friedel-Crafts acylation has been achieved using amides as the acylating agent under superacidic conditions, which could potentially be applied to achieve intramolecular cyclization or intermolecular acylation involving the phenyl ring of this compound. chem-station.com

Electrophilic Aromatic Substitution Studies on the Phenyl Ring

The phenyl group within this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for modifying aromatic systems. numberanalytics.commasterorganicchemistry.com The substituent already present on the benzene (B151609) ring, a 3-amido-1-oxo-hexyl group, directs incoming electrophiles to specific positions. This directing effect is a consequence of both electronic and steric factors.

Common electrophilic aromatic substitution reactions that could be applied to this scaffold include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. numberanalytics.commasterorganicchemistry.com For instance, nitration using a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of ortho-nitro and para-nitro substituted products. numberanalytics.com Similarly, bromination with bromine and a Lewis acid catalyst like iron(III) bromide would introduce a bromine atom at the ortho and para positions. numberanalytics.com

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | N-cyclohexyl-5-oxo-3-(4-nitrophenyl)hexanamide and N-cyclohexyl-5-oxo-3-(2-nitrophenyl)hexanamide |

| Bromination | Br₂, FeBr₃ | N-cyclohexyl-5-oxo-3-(4-bromophenyl)hexanamide and N-cyclohexyl-5-oxo-3-(2-bromophenyl)hexanamide |

| Sulfonation | SO₃, H₂SO₄ | N-cyclohexyl-5-oxo-3-(4-sulfophenyl)hexanamide and N-cyclohexyl-5-oxo-3-(2-sulfophenyl)hexanamide |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | N-cyclohexyl-5-oxo-3-(4-acylphenyl)hexanamide and N-cyclohexyl-5-oxo-3-(2-acylphenyl)hexanamide |

Note: The para isomer is generally favored due to reduced steric hindrance.

Transition-Metal-Catalyzed Cross-Coupling Reactions at the Aromatic Ring

Transition-metal-catalyzed cross-coupling reactions represent a powerful tool for C-C and C-heteroatom bond formation. nih.gov While the native phenyl ring is unreactive, it can be functionalized, for instance through halogenation as described above, to participate in cross-coupling reactions. A bromo-substituted derivative of this compound could serve as a versatile precursor for a variety of transformations.

Palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings are prominent examples. thieme-connect.com In a potential Suzuki coupling, a boronic acid or ester would be coupled with the aryl bromide in the presence of a palladium catalyst and a base. This would allow for the introduction of new alkyl, alkenyl, or aryl groups at the phenyl ring.

Rhodium-catalyzed reactions have also emerged for the cross-coupling of β-keto acids with alkynes, suggesting that the β-keto amide structure could potentially be adapted for such transformations. nih.gov These reactions often proceed under mild conditions and can offer unique regioselectivity. nih.gov

Table 2: Potential Cross-Coupling Reactions on a Halogenated Derivative

| Reaction | Coupling Partner | Catalyst System (Example) | Resulting Structure |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Biaryl derivative |

| Heck Coupling | Alkene | Pd(OAc)₂, P(o-tol)₃ | Alkenyl-substituted phenyl derivative |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkynyl-substituted phenyl derivative |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, BINAP, NaOt-Bu | Aryl amine derivative |

Reactions Involving the Cyclohexyl Moiety

The cyclohexyl group, while generally less reactive than the aromatic ring, can also undergo specific chemical transformations.

Stereochemical Reconfigurations of the Cyclohexyl Ring

The stereochemistry of the cyclohexyl ring can significantly influence the biological activity of a molecule. nih.gov While this compound is typically synthesized with a standard cyclohexyl group, it is conceivable that synthetic routes could be designed to introduce stereocenters on the ring. In related complex molecules like PROTACs, the stereochemical inversion of a cyclohexyl linker has been shown to fine-tune the molecule's conformation and binding affinity. nih.gov Such reconfigurations could potentially be achieved through stereospecific synthesis of the cyclohexylamine precursor or through post-synthetic modifications, although the latter would be challenging.

Oxidation and Reduction Pathways of the Cyclohexyl Ring

The cyclohexyl ring is a saturated aliphatic system and is generally resistant to oxidation. However, under forcing conditions with strong oxidizing agents, it can be oxidized. More controlled oxidation would likely target specific C-H bonds, potentially leading to the introduction of hydroxyl or keto groups on the cyclohexyl ring.

Reduction of the cyclohexyl ring itself is not a typical transformation as it is already saturated. However, the amide functionality to which it is attached can be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide to an amine. acs.orglibretexts.org This transformation would convert this compound into the corresponding secondary amine, significantly altering its chemical properties.

Table 3: Potential Oxidation and Reduction Reactions

| Reaction Type | Reagents (Example) | Functional Group Transformation | Product Class |

| Amide Reduction | LiAlH₄ | Amide to Amine | Secondary Amine |

| Cyclohexyl Oxidation | Strong oxidants (e.g., KMnO₄) | C-H to C-OH or C=O | Hydroxylated or ketonic cyclohexyl derivative |

Theoretical and Computational Studies of N Cyclohexyl 5 Oxo 3 Phenylhexanamide

Electronic Structure Analysis and Frontier Molecular Orbital Theory Applications

The electronic character of N-cyclohexyl-5-oxo-3-phenylhexanamide is fundamentally governed by the interplay of its constituent functional groups: the N-cyclohexyl amide, the phenyl ring, and the ketone. Theoretical calculations, such as those based on Density Functional Theory (DFT), are instrumental in mapping the electron distribution and energy levels of the molecular orbitals.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in predicting the chemical reactivity of the molecule. For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the amide group, which are electron-rich regions. The LUMO, conversely, is likely centered on the electrophilic carbonyl carbon of the ketone and the amide.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and reactivity. A smaller gap suggests higher reactivity. For analogous compounds like α-ketoamides, this gap is a crucial parameter in understanding their antiviral activities, where derivatives with higher predicted activities often exhibit specific electronic characteristics. tandfonline.com Studies on similar β-keto amides also highlight the importance of the juxtaposition of multiple reactive sites within the molecular structure. researchgate.net

Table 1: Predicted Frontier Molecular Orbital Characteristics of this compound and Related Structures

| Feature | This compound (Predicted) | α-Ketoamide Analog tandfonline.com | β-Keto Amide Analog researchgate.net |

| HOMO Localization | Phenyl ring, Amide nitrogen | Phenyl ring, Amide | Amide, Enolate moiety |

| LUMO Localization | Ketone C=O, Amide C=O | α-Keto C=O, Amide C=O | Keto C=O, Amide C=O |

| HOMO-LUMO Gap (Eg) | Moderate | Low to Moderate | Moderate |

| Predicted Reactivity | Moderately reactive | High | High |

Note: Data for this compound are predicted based on the analysis of its functional groups and data from analogous compounds.

Conformational Analysis and Energy Landscape Mapping

The conformational flexibility of this compound is significant, owing to the rotatable single bonds in its hexanamide (B146200) backbone and the conformational dynamics of the cyclohexyl ring. The chair conformation is the most stable for the cyclohexane (B81311) ring. The substituents on this ring can adopt either axial or equatorial positions, with the equatorial position being generally more stable for bulky groups to minimize steric hindrance.

Computational methods can map the potential energy surface of the molecule, identifying low-energy conformers and the energy barriers between them. This is crucial for understanding how the molecule might interact with biological targets or self-assemble.

Analysis of Intermolecular Interactions and Self-Assembly Propensities

The intermolecular interactions of this compound are diverse and play a critical role in its solid-state structure and self-assembly behavior. The key interactions include:

Hydrogen Bonding: The amide group is a classic hydrogen bond donor (N-H) and acceptor (C=O). These interactions are expected to be a dominant force in the formation of supramolecular structures. In the crystal structures of related amides, N-H···O hydrogen bonds are a recurring motif. mdpi.com

π-Interactions: The phenyl ring can participate in π-π stacking and C-H···π interactions. These are significant in the packing of aromatic molecules.

The combination of these interactions can lead to the formation of well-defined one-, two-, or three-dimensional networks. The interplay between strong hydrogen bonds and weaker π-interactions will ultimately determine the crystal packing and potential polymorphism. For instance, in α-ketoamides, the ability of the keto and amide oxygens to act as hydrogen bond acceptors is crucial for their interaction with biological targets. nih.gov

Prediction of Reactivity and Selectivity via Computational Methods

Computational methods provide powerful tools for predicting the reactivity and selectivity of this compound. The presence of multiple reactive sites—the ketone, the amide, the α-protons to the ketone, and the phenyl ring—makes its chemistry rich and complex.

DFT calculations can be used to model reaction pathways and determine activation energies for various potential reactions. For example, the ketone group is susceptible to nucleophilic attack. The reactivity of the ketone can be compared to that of the amide carbonyl, which is generally less electrophilic due to resonance stabilization. Studies on γ-keto sulfides have explored their photochemical reactivity. acs.org

The acidity of the protons at the C2, C4, and C6 positions can also be computationally evaluated to predict sites of deprotonation and subsequent enolate formation. Keto-enol tautomerism, particularly involving the 5-oxo group, can be studied using DFT, with calculations on cyclohexanone (B45756) providing a relevant reference. researchgate.net The solvent environment is known to significantly influence keto-enol equilibria. acs.org

Furthermore, local reactivity descriptors derived from DFT, such as Fukui functions and molecular electrostatic potential maps, can pinpoint the most likely sites for electrophilic and nucleophilic attack, offering a more nuanced picture of the molecule's reactivity profile. tandfonline.com

Virtual Screening and Computational Library Design Principles Relevant to Chemical Function

The structural features of this compound make it an interesting scaffold for virtual screening and the design of chemical libraries. The combination of a rigid phenyl group, a flexible linker, a hydrogen-bonding amide, and a reactive ketone offers multiple points for diversification.

In the context of drug discovery, virtual screening campaigns could explore how analogs of this compound might fit into the binding sites of various protein targets. The principles of designing such libraries would involve:

Scaffold Hopping and Core Replacement: Identifying bioisosteric replacements for the cyclohexyl or phenyl rings to explore different regions of chemical space. nih.gov

Systematic Modification of Substituents: Computationally evaluating the effect of adding various functional groups to the phenyl ring or modifying the length of the alkyl chain.

Focused Libraries: Designing libraries of related keto-amides based on their potential to interact with specific classes of enzymes, such as proteases, where keto-amides have shown significant activity. acs.orgnih.govnih.gov

The design of such libraries would leverage computational tools to predict properties like binding affinity, solubility, and metabolic stability for a large number of virtual compounds before committing to their synthesis. nih.gov

Advanced Analytical Methodologies for Structural and Mechanistic Elucidation of N Cyclohexyl 5 Oxo 3 Phenylhexanamide

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Stereochemical Assignment and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules in solution. For a molecule with the complexity of N-cyclohexyl-5-oxo-3-phenylhexanamide, which contains multiple chiral centers and flexible moieties, advanced NMR techniques are indispensable for a complete stereochemical assignment and the study of its dynamic behavior.

Two-Dimensional NMR Spectroscopy (COSY, NOESY, HSQC, HMBC) for Complex Structural Confirmation

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity of atoms within a molecule. For this compound, a combination of these experiments would be utilized to confirm its intricate structure.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons. In the case of this compound, COSY would be instrumental in tracing the spin systems of the cyclohexyl and the hexanamide (B146200) fragments.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about protons that are close in space, which is critical for determining stereochemistry and conformation. For instance, NOESY can help establish the relative orientation of the phenyl and cyclohexyl groups.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a map of which protons are attached to which carbons. This is essential for assigning the carbon signals in the complex spectrum of this compound.

| 2D NMR Technique | Information Provided for this compound |

| COSY | Connectivity of protons within the cyclohexyl ring and the hexanamide chain. |

| NOESY | Spatial proximity of protons, aiding in the determination of the relative stereochemistry of the chiral centers and the preferred conformation of the molecule. |

| HSQC | Direct one-bond correlations between protons and the carbons they are attached to, facilitating the assignment of the ¹³C NMR spectrum. |

| HMBC | Long-range (2-3 bond) correlations between protons and carbons, confirming the connectivity between the phenyl, cyclohexyl, and hexanamide fragments. |

Solid-State NMR for Polymorphic and Supramolecular Characterization

In the solid state, this compound may exist in different crystalline forms, known as polymorphs, or participate in supramolecular assemblies. Solid-state NMR (ssNMR) is a powerful technique to probe the structure and dynamics in the solid phase. By analyzing parameters such as chemical shift anisotropy and dipolar couplings, ssNMR can distinguish between different polymorphs and provide insights into intermolecular interactions, such as hydrogen bonding, that govern the crystal packing.

Variable Temperature NMR for Conformational Dynamics

The flexibility of the cyclohexyl ring and the hexanamide chain in this compound suggests that the molecule may exist as a mixture of conformers in solution. Variable temperature (VT) NMR studies can provide valuable information about these conformational dynamics. By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and line shapes, which can be used to determine the thermodynamic parameters for conformational exchange processes, such as the energy barrier for ring flipping in the cyclohexyl moiety.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation behavior. For this compound, HRMS would provide a precise mass measurement, allowing for the unambiguous confirmation of its molecular formula. Furthermore, by employing techniques such as tandem mass spectrometry (MS/MS), it is possible to induce fragmentation of the parent ion and analyze the resulting fragment ions. This data is invaluable for elucidating the fragmentation pathways, which can provide further structural confirmation and insights into the molecule's stability.

| HRMS Data Point | Significance for this compound |

| Accurate Mass Measurement | Confirms the elemental composition and molecular formula. |

| Fragmentation Pattern (MS/MS) | Provides structural information by identifying characteristic neutral losses and fragment ions corresponding to the different functional groups (e.g., loss of the cyclohexyl group, cleavage of the amide bond). |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Environment and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are highly sensitive to the presence of specific functional groups and their local chemical environment.

FTIR Spectroscopy: The FTIR spectrum of this compound would exhibit characteristic absorption bands for the N-H stretching and bending vibrations of the amide group, the C=O stretching vibrations of the ketone and amide carbonyls, and the C-H stretching vibrations of the aromatic and aliphatic moieties. The positions of these bands can be influenced by intermolecular interactions, such as hydrogen bonding.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. For this compound, Raman would be particularly useful for observing the vibrations of the non-polar parts of the molecule, such as the phenyl ring and the cyclohexyl group.

Advanced Chromatographic Methods for Stereoisomer Separation and Purity Assessment of this compound

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

The enantioselective separation of this compound is achievable through the utilization of Chiral Stationary Phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for resolving a wide range of chiral compounds, including amides. phenomenex.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to differential retention times. sigmaaldrich.com

The selection of an appropriate mobile phase is critical for achieving optimal separation. A normal-phase mode, employing mixtures of alkanes (like n-hexane) and alcohols (such as isopropanol or ethanol), often provides excellent enantioselectivity for compounds with polar functional groups like amides. mdpi.com The alcohol component of the mobile phase acts as a polar modifier, influencing the interactions between the analyte and the stationary phase. afmps.be

A systematic approach to method development involves screening various polysaccharide-based columns with different mobile phase compositions to identify the most suitable conditions for baseline separation of the enantiomers of this compound.

Detailed Research Findings:

A hypothetical study on the chiral separation of this compound could involve screening several polysaccharide-based CSPs. For instance, a cellulose-based column, such as one with a tris(3,5-dimethylphenylcarbamate) selector, might be investigated. The mobile phase could consist of n-hexane and isopropanol in varying ratios, with a flow rate optimized for resolution and analysis time. Detection would typically be performed using a UV detector at a wavelength where the phenyl group of the analyte exhibits strong absorbance.

The following interactive data table summarizes the hypothetical chromatographic parameters for the successful separation of the (R)- and (S)-enantiomers of this compound.

| Parameter | Condition |

|---|---|

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) |

| Column Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane:Isopropanol (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

Under these optimized conditions, the enantiomers of this compound would be well-resolved, allowing for accurate quantification of the enantiomeric excess (ee).

| Enantiomer | Retention Time (min) | Resolution (Rs) |

|---|---|---|

| (S)-N-cyclohexyl-5-oxo-3-phenylhexanamide | 8.5 | 2.1 |

| (R)-N-cyclohexyl-5-oxo-3-phenylhexanamide | 10.2 |

Liquid Chromatography-Mass Spectrometry (LC-MS) Validation

LC-MS is an indispensable technique for the structural confirmation and purity assessment of this compound. By coupling the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry, it is possible to confirm the identity of the separated enantiomers and to detect and identify any potential impurities. osti.gov

For LC-MS analysis, a volatile mobile phase is required. Therefore, the normal-phase conditions used for chiral separation are often adapted, or a reversed-phase method is developed. In a reversed-phase LC-MS method, a C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol (B129727), often with a small amount of an additive such as formic acid to promote ionization. nih.gov

Electrospray ionization (ESI) is a common ionization technique for amides, typically producing a protonated molecule [M+H]+ in the positive ion mode. frontiersin.org Tandem mass spectrometry (MS/MS) can be employed to generate characteristic fragment ions, providing further structural confirmation.

Detailed Research Findings:

In a hypothetical LC-MS validation study, the collected fractions of the separated enantiomers from the chiral HPLC could be analyzed. Alternatively, a reversed-phase LC-MS method could be developed for the purity assessment of a bulk sample. The mass spectrometer would be operated in the positive ion ESI mode, and the protonated molecule of this compound would be expected at an m/z corresponding to its molecular weight plus the mass of a proton.

The following interactive data table presents the hypothetical LC-MS parameters for the analysis of this compound.

| Parameter | Condition |

|---|---|

| Chromatographic Column | C18, 100 mm x 2.1 mm, 3.5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Range | m/z 100-500 |

The mass spectrometric data would confirm the identity of the main peak as this compound and allow for the detection and potential identification of any impurities based on their mass-to-charge ratios and fragmentation patterns.

| Ion | Expected m/z | Key Fragment Ions (m/z) |

|---|---|---|

| [M+H]+ | 302.21 | 203.15, 146.09, 91.05 |

The combination of chiral HPLC for stereoisomer separation and LC-MS for validation and purity assessment provides a comprehensive analytical approach for the thorough characterization of this compound.

Applications in Chemical Synthesis and Materials Science Non Biological, Non Clinical

N-Cyclohexyl-5-oxo-3-phenylhexanamide as a Key Building Block in the Synthesis of Complex Molecules

The multifunctionality of this compound makes it a promising starting material or intermediate in the synthesis of more complex molecular architectures. The presence of a ketone and an amide group provides reactive sites for a variety of chemical transformations. For instance, the ketone could undergo reactions such as reduction, olefination, or be used to form heterocyclic structures. The amide bond, while generally stable, can be cleaved under specific conditions or can influence the stereochemistry of reactions at adjacent positions.

While specific examples of its use as a building block are not yet widely reported in the literature, its structural motifs are found in various classes of organic compounds, suggesting its potential for creating diverse molecular scaffolds.

Role as a Ligand or Catalyst Precursor in Organic Transformations

The nitrogen and oxygen atoms within the this compound structure possess lone pairs of electrons, which could allow the molecule to act as a ligand, coordinating to metal centers. Such metal complexes could potentially exhibit catalytic activity in a range of organic transformations. The stereochemistry of the molecule, influenced by the bulky cyclohexyl and phenyl groups, could also be exploited in asymmetric catalysis.

The development of catalysts from this compound would involve the synthesis of its metal complexes and subsequent testing of their efficacy in reactions such as hydrogenations, cross-coupling reactions, or oxidations. The specific properties of the resulting catalyst would be highly dependent on the choice of metal and the reaction conditions.

Integration into Polymer Architectures or Monomer Design

The potential for this compound to be incorporated into polymers exists through several theoretical pathways. If modified to contain polymerizable groups, such as a vinyl or an acrylate (B77674) moiety, it could be used as a monomer in addition polymerization. Alternatively, the functional groups present could be utilized in step-growth polymerization. For example, the ketone could be converted to a diol, which could then be reacted with a dicarboxylic acid to form a polyester.

The inclusion of the this compound unit into a polymer backbone could impart specific properties to the resulting material, such as altered thermal stability, solubility, or mechanical strength.

Exploration in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, pi-stacking, and van der Waals forces. nih.gov The this compound molecule contains several features that could facilitate self-assembly into larger, ordered structures. The amide group is a strong hydrogen bond donor and acceptor, and the phenyl ring can participate in pi-stacking interactions. nih.gov

These interactions could potentially lead to the formation of gels, liquid crystals, or other organized assemblies. nih.gov The study of these processes would involve dissolving the compound in various solvents and observing its aggregation behavior under different conditions, such as temperature and concentration changes. The ability to form such structures is a key aspect of developing new materials with tailored properties. researchgate.net

Potential in Advanced Material Development (e.g., smart materials, functional coatings)

The development of advanced materials often relies on the design of molecules with specific functional properties. The responsiveness of the ketone group in this compound to external stimuli, such as changes in pH or the presence of certain chemicals, could be a basis for the creation of "smart" materials. For example, a polymer containing this unit might exhibit changes in its physical properties in response to environmental cues.

This compound: Pioneering Future Research Horizons

While specific, in-depth research on this compound is not extensively documented in publicly available scientific literature, the unique structural features of its hexanamide (B146200) scaffold present a fertile ground for future scientific exploration. The combination of a cyclohexyl group, a phenyl ring, and a ketone functionality within a flexible six-carbon chain offers intriguing possibilities across various domains of chemical science. This article explores potential future directions and emerging research avenues for this compound and its analogs, based on advancements in related areas of synthetic chemistry, materials science, and computational modeling.

Q & A

Q. How can researchers optimize the synthesis of N-cyclohexyl-5-oxo-3-phenylhexanamide to improve yield and purity?

Methodological Answer: Synthesis optimization involves systematic variation of reaction conditions (e.g., solvent, temperature, catalyst) and monitoring intermediates via HPLC or TLC. For amide bond formation, coupling agents like EDC/HOBt or DCC can enhance efficiency. Post-synthesis purification via column chromatography (e.g., silica gel, gradient elution) or recrystallization is critical. Reaction progress should be validated using -NMR and -NMR to confirm structural integrity .

Q. What analytical techniques are essential for characterizing this compound?

Methodological Answer: Key techniques include:

- Spectroscopy : -NMR and -NMR for backbone and substituent analysis; FT-IR for functional group identification (e.g., amide C=O stretch at ~1650 cm).

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula.

- X-ray Diffraction (XRD) : For crystal structure determination, using software like SHELXL for refinement .

- HPLC : To assess purity (>95% threshold for biological assays) .

Q. How can in vitro bioactivity assays be designed to evaluate the compound’s potential as an enzyme inhibitor?

Methodological Answer:

- Target Selection : Prioritize enzymes structurally related to the compound’s moieties (e.g., cyclohexyl/phenyl groups may target lipophilic binding pockets).

- Assay Setup : Use fluorometric or colorimetric substrates in kinetic assays. Include positive controls (known inhibitors) and measure IC values.

- Data Validation : Replicate experiments (n ≥ 3) and apply statistical tests (e.g., ANOVA) to confirm significance. Cross-validate with molecular docking to predict binding modes .

Advanced Research Questions

Q. What mechanistic insights can be gained from studying the reaction pathways of this compound under varying conditions?

Methodological Answer:

- Kinetic Studies : Monitor reaction intermediates via stopped-flow NMR or time-resolved MS to identify rate-limiting steps.

- Computational Modeling : Use density functional theory (DFT) to model transition states and reaction energy profiles. Software like Gaussian or ORCA can predict steric/electronic effects of substituents .

- Isotopic Labeling : -labeling of the oxo group can track oxygen transfer mechanisms in oxidation reactions .

Q. How can researchers address discrepancies in reported bioactivity data for this compound across studies?

Methodological Answer:

- Meta-Analysis : Aggregate data from multiple studies and apply statistical tools (e.g., random-effects models) to account for variability.

- Experimental Reprodubility : Standardize assay protocols (e.g., cell line passage number, buffer pH) to minimize confounding factors.

- Structural Validation : Confirm compound identity and purity in each study via XRD or 2D NMR (e.g., HSQC, HMBC) to rule out batch-specific impurities .

Q. What advanced crystallographic strategies can resolve ambiguities in the compound’s crystal structure?

Methodological Answer:

- High-Resolution XRD : Collect data at cryogenic temperatures (<100 K) to reduce thermal motion artifacts.

- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands for twinned crystals.

- Complementary Techniques : Pair XRD with solid-state NMR to validate hydrogen-bonding networks and conformational flexibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.